molecular formula C18H18ClNO3S B12515206 Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate

Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate

Cat. No.: B12515206
M. Wt: 363.9 g/mol
InChI Key: GHOXYLYITXKSDS-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • Chiral Centers :

    • C2 : Bonded to the carbamate nitrogen, a chlorine atom, a ketone group, and the phenylsulfanyl-bearing carbon.
    • C3 : Adjacent to the ketone group, influencing conformational flexibility.
  • Phenylsulfanyl Group :

    • The sulfur atom’s lone pairs contribute to minor pyramidalization, though the overall geometry remains dominated by sp³ hybridization.
  • Carbamate Group :

    • The –O–CO–NH– linkage adopts a planar configuration due to resonance stabilization between the carbonyl and adjacent oxygen.

Figure 1: Predicted Stereochemistry of the (R)-Enantiomer
The (R)-configuration at C2 arises from the following substituent priorities:

  • Chlorine (highest atomic number)
  • Phenylsulfanyl group
  • Carbamate nitrogen
  • Hydrogen (lowest priority).

This arrangement creates a non-superimposable mirror image, distinguishing it from the (S)-enantiomer. Experimental data from X-ray crystallography or chiral chromatography would be required to confirm absolute configuration.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is theoretically possible at the 3-oxo group, which could undergo keto-enol tautomerization. However, the electronic and steric effects of adjacent substituents likely suppress this equilibrium.

Factors Influencing Tautomerism:

  • Chlorine Substituent :

    • The electron-withdrawing chlorine at position 4 stabilizes the keto form by polarizing the carbonyl group, reducing enolization propensity.
  • Phenylsulfanyl Group :

    • The sulfur atom’s electronegativity and the phenyl ring’s resonance effects further destabilize the enol tautomer.
  • Carbamate Group :

    • The –NH– moiety could participate in intramolecular hydrogen bonding with the ketone oxygen, locking the keto form.

Table 2: Hypothetical Tautomeric Forms

Tautomer Stability Key Features
Keto (Dominant) High Stabilized by electronegative groups
Enol Low Unfavorable due to steric hindrance

No experimental evidence of tautomerism has been reported for this compound, suggesting the keto form is overwhelmingly predominant.

Properties

IUPAC Name

benzyl N-(4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOXYLYITXKSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Multi-step Synthesis Overview

The preparation of Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate typically involves a multi-step synthetic pathway. The general approach includes:

  • Protection of the amino group with benzyl chloroformate
  • Formation of the α-diazo ketone intermediate
  • Hydrohalogenation reaction to incorporate the chloro group
  • Introduction of the phenylsulfanyl group via nucleophilic substitution

Starting Materials

Common starting materials for the synthesis include:

Starting Material Function Alternative Options
N-Cbz-L-phenylalanine Amino acid backbone N-Cbz-D-phenylalanine for opposite stereochemistry
Thiophenol Sulfur source Other thiol derivatives
Ethyl chloroformate Activating agent Isobutyl chloroformate
Diazomethane Diazo source Trimethylsilyldiazomethane (safer alternative)
Hydrogen chloride Chlorination agent Hydrogen bromide (for bromo analog)

Detailed Synthetic Routes

Continuous Flow Synthesis Method

A significant advancement in the preparation of this compound and its analogs has been achieved through continuous flow synthesis technology. This method offers advantages in handling hazardous reagents like diazomethane with improved safety profiles.

Reactor Setup and Conditions

The continuous flow synthesis utilizes a specialized setup including:

  • A tube-in-tube reactor system with perfluoroalkoxy (PFA) tubing (0.8 mm i.d.)
  • Multiple syringe pumps for precise reagent delivery
  • Temperature control systems (typically 0°C for critical steps)
  • Residence loops for reaction completion
Reagent Preparation

The process requires preparation of several feed solutions:

  • Feed A: 0.6 M solution of Diazald in methanol
  • Feed B: 1.2 M solution of KOH in methanol/water (1:1)
  • Feed C: Solution containing N-Cbz-L-phenylalanine (0.64 mmol) and tributylamine in THF
  • Feed D: Ethyl chloroformate (0.70 mmol) in THF
Process Steps

The continuous flow synthesis proceeds through the following sequence:

  • Amino Acid Activation : N-Cbz-L-phenylalanine and tributylamine are combined with ethyl chloroformate to form a mixed anhydride.
  • Diazomethane Generation : Diazald and KOH solutions are mixed to generate diazomethane, which transfers through a semipermeable membrane into the reaction stream.
  • Diazo Ketone Formation : The activated amino acid reacts with diazomethane to form the α-diazo ketone.
  • Hydrohalogenation : The diazo ketone is treated with HCl in ether to produce the α-chloro ketone.
  • Thiolation : The incorporation of the phenylsulfanyl group occurs via nucleophilic substitution.

The product solution is collected in a flask under magnetic stirring, with collection starting 15 minutes after introducing the amino acid solution and continuing for approximately 70 minutes.

Batch Synthesis Method

While continuous flow synthesis offers advantages for scale-up and safety, batch synthesis remains common for laboratory-scale preparation.

Amino Acid Activation and Coupling

The batch process begins with the activation of N-protected amino acid:

  • Dissolve N-Cbz-L-phenylalanine (0.64 mmol) and tributylamine (1.0 equiv) in THF
  • Cool to 0°C and add ethyl chloroformate (0.70 mmol, 1.1 equiv) dropwise
  • Stir the reaction mixture for 15-30 minutes at 0°C to form the mixed anhydride
Diazo Ketone Formation

For the formation of the diazo ketone intermediate:

  • Prepare an ethereal solution of diazomethane (freshly generated from Diazald)
  • Add the mixed anhydride solution dropwise to the diazomethane solution at 0°C
  • Stir the reaction mixture for 1-2 hours, maintaining the temperature below 5°C
Hydrohalogenation

To convert the diazo ketone to the α-chloro ketone:

  • Cool the diazo ketone solution to 0°C
  • Add 2M HCl in diethyl ether (1.28 mmol) dropwise
  • Stir for 15 minutes at 0°C
  • Remove the solvent and purify by flash chromatography
Introduction of Phenylsulfanyl Group

The final step involves introducing the phenylsulfanyl group:

  • Dissolve the α-chloro ketone in an appropriate solvent (typically THF or DMF)
  • Add thiophenol and a suitable base (triethylamine or sodium hydride)
  • Stir at room temperature for several hours
  • Purify the final product by column chromatography

Alternative Synthesis via Hydroxyl Derivative

An alternative approach involves the preparation of hydroxyl intermediates before oxidation to the ketone:

  • Synthesize benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate (CAS: 159878-02-1)
  • Oxidize the hydroxyl group to obtain the ketone functionality

This pathway is particularly useful when stereoselective control of the hydroxyl group is required.

Optimization Parameters and Reaction Conditions

Several key parameters influence the efficiency and yield of the synthesis:

Parameter Optimal Conditions Impact on Synthesis
Temperature 0°C for diazomethane reaction; RT for thiolation Lower temperatures improve stereoselectivity but reduce reaction rate
Solvent THF for activation; Diethyl ether for diazomethane Solvent polarity affects reaction rates and selectivity
Reaction Time 15-70 minutes (flow); 1-3 hours (batch) Longer times may lead to decomposition of intermediates
pH Neutral to slightly basic Acidic conditions may cause carbamate hydrolysis
Flow Rate 200 μL/min (optimal for flow synthesis) Affects residence time and conversion efficiency

Purification Techniques

Chromatographic Methods

Flash chromatography represents the primary purification method for this compound:

  • Silica gel as stationary phase
  • Hexane/ethyl acetate gradients (typically starting at 8:1) as mobile phase
  • TLC monitoring with UV visualization

Crystallization

Crystallization provides an alternative purification approach:

  • Dissolve crude product in minimal hot hexane/ethyl acetate (8:1)
  • Cool slowly to room temperature, then to 0°C
  • Filter the crystals and dry under vacuum

This method typically yields white crystalline solids with high purity (>97%).

Analytical Characterization

Spectroscopic Data

The successful synthesis of this compound can be confirmed through:

  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation
  • Mass Spectrometry : Molecular weight verification (exact mass: 363.07)
  • IR Spectroscopy : Identification of characteristic carbonyl and carbamate bands

Physical Properties

The compound typically exhibits the following physical properties:

  • Appearance : White solid
  • Melting Point : 108-109°C for the (S)-enantiomer of the phenyl analog
  • Solubility : Soluble in organic solvents such as dichloromethane, THF, and DMSO; insoluble in water

Scale-up Considerations and Industrial Production

For industrial-scale production, several modifications to the laboratory procedures are necessary:

  • Safety Measures : Implementation of containment systems for handling diazomethane on large scale
  • Continuous Processing : Adoption of flow chemistry principles to improve efficiency
  • Solvent Selection : Consideration of greener solvents with lower environmental impact
  • Process Monitoring : In-line analytical techniques for real-time quality control

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs
Compound Name Molecular Formula CAS Number Substituents Stereochemistry Key Differences
Benzyl N-[(2S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate C₁₈H₂₀ClNO₃S 159878-02-1 3-hydroxy instead of 3-oxo (2S) Reduced oxidative stability due to alcohol group
Benzyl ((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate C₂₁H₂₃FN₂O₄ 197855-65-5 4-fluoro, extended alkyl chain (2S) Enhanced lipophilicity; fluorine increases metabolic resistance
Phenylmethyl N-[(2S)-4-chloro-3-oxo-1-phenyl-butan-2-yl]carbamate C₁₈H₁₈ClNO₃ XVE entry (CAS not provided) Phenyl instead of phenylsulfanyl (2S) Lacks sulfur atom, altering electronic properties and solubility

Key Findings :

  • Sulfur vs. Carbon at Position 1 : The phenylsulfanyl group in the main compound enhances electron-withdrawing effects compared to phenyl, influencing reaction kinetics in nucleophilic substitutions .
  • Oxo vs. Hydroxy at Position 3 : The ketone group in the main compound increases electrophilicity, making it more reactive in condensation reactions than the hydroxy analog .

Stereoisomers and Enantiomeric Properties

Table 2: Enantiomeric Separation Data
Compound Retention Time (min) Area (%) Configuration
Benzyl (S)-3-methyl-1-oxo-1-(phenylamino)butan-2-yl carbamate 6.251 49.31 S
Benzyl (R)-3-methyl-1-oxo-1-(phenylamino)butan-2-yl carbamate 10.497 50.69 R

Key Findings :

  • Enantiomeric resolution via HPLC (CHIRALCEL® OJ-H column) demonstrates the importance of stereochemistry in pharmacokinetics .

Variations in Protecting Groups

Table 3: Protecting Group Comparison
Protecting Group Example Compound CAS Number Advantages
Benzyl carbamate Main compound - Mild deprotection conditions; compatible with acidic media
tert-Butyl carbamate (Boc) tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 Stability under basic conditions; widely used in peptide synthesis
Dibenzyl amine Not explicitly named - Dual protection for amines; requires hydrogenolysis for deprotection

Key Findings :

  • Benzyl carbamate is preferred for intermediates requiring selective deprotection under hydrogenation, whereas Boc groups offer robustness in multi-step syntheses .

Biological Activity

Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate, also known as (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse sources.

Chemical Formula: C18H18ClNO3S
Molecular Weight: 363.86 g/mol
CAS Number: 159878-01-0
IUPAC Name: benzyl (R)-(4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
SMILES Notation: O=C(OCC1=CC=CC=C1)NC@HCSC2=CC=CC=C2

The compound features a benzyl group, a chloro-oxo moiety, and a phenylthio group, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the carbamate moiety enhances its stability and bioavailability, allowing it to exert pharmacological effects effectively.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit anticancer activity . For instance, compounds with similar structures have shown the ability to inhibit the migration and invasion of tumor cells in vitro. In particular, the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell metastasis, has been noted as a significant mechanism by which these compounds exert their effects .

Anti-inflammatory Effects

Research has suggested that compounds related to this compound may possess anti-inflammatory properties . These effects are likely mediated through the modulation of pro-inflammatory cytokines and pathways involved in inflammation .

Study 1: Inhibition of Tumor Cell Migration

In a study examining the effects of carbamate derivatives on glioblastoma cells, it was found that treatment with these compounds resulted in a significant reduction in cell migration and invasion. The mechanism was linked to the downregulation of p-Akt signaling pathways, which are essential for cell motility .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of similar compounds, revealing that they could scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]Anticancer, Anti-inflammatory
Latrunculin A DerivativesInhibition of cancer cell invasion
Pyridostatin DerivativeInhibition of HCV RNA replication

Q & A

Q. How is Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate structurally characterized?

Methodological Answer: Structural characterization requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : For determining stereochemistry and functional groups (e.g., chloro, sulfanyl, carbamate). The compound’s IUPAC name (C₁₈H₂₀ClNO₃S) and stereochemistry (e.g., (2S) configuration) can be confirmed via ¹H/¹³C NMR .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., 382.45 g/mol for related carbamates) and fragmentation patterns .
  • HPLC/GC Purity Analysis : Purity >97% (by GC) is achievable using columns optimized for polar compounds, as seen in similar carbamate derivatives .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., phenylsulfanyl groups) .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the carbamate group, as recommended for structurally similar compounds .

Q. What synthetic routes are reported for analogous carbamates?

Methodological Answer:

  • Step 1 : Introduce the sulfanyl group via nucleophilic substitution (e.g., thiophenol reacting with a chloro-ketone intermediate) .
  • Step 2 : Carbamate formation using benzyl chloroformate under basic conditions (e.g., triethylamine in THF), ensuring pH control to avoid side reactions .
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence biological activity?

Methodological Answer:

  • Enantiomer-Specific Activity : The (R) and (S) configurations (CAS RN differences in and ) can be resolved using chiral HPLC (e.g., Chiralpak IA column).
  • Biological Assays : Test enantiomers in calpain/cathepsin B inhibition assays (IC₅₀ values). For example, (S)-configured carbamates show neuroprotective effects in rat models due to enhanced BBB permeability .

Q. What are the challenges in analyzing degradation products under varying pH?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
  • Analytical Workflow :
    • UHPLC-MS/MS : Monitor degradation products (e.g., hydrolyzed carbamate to amine).
    • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. notes instability in aqueous buffers, requiring lyophilization for long-term storage.

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to calpain’s active site (PDB ID: 1KFU). The sulfanyl group may form hydrophobic interactions with Leu-266 and Trp-298 .
  • MD Simulations : Assess binding stability (GROMACS, 100 ns runs) to compare with experimental IC₅₀ data from neuroprotection studies .

Q. What solvent systems optimize solubility for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test DMSO (30 mg/mL with sonication), ethanol, and PBS (pH 7.4). reports DMSO as optimal for cell-based assays (e.g., IC₅₀ = 78.44 mM).
  • Critical Micelle Concentration (CMC) : For in vivo delivery, use PEG-400/water mixtures (1:4 v/v) to enhance bioavailability .

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